2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide
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Overview
Description
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C20H20Cl2N2O2 . This compound is characterized by the presence of two chlorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-cyclohexylamine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]phenyl}benzamide
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]-4-nitrophenyl}benzamide
- 2-chloro-N-{2-[(2-chlorobenzoyl)amino]benzyl}benzamide
Uniqueness
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H20Cl2N2O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[(2-chlorobenzoyl)amino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-15-9-3-1-7-13(15)19(25)23-17-11-5-6-12-18(17)24-20(26)14-8-2-4-10-16(14)22/h1-4,7-10,17-18H,5-6,11-12H2,(H,23,25)(H,24,26) |
InChI Key |
HJUDTXSMHOFJAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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